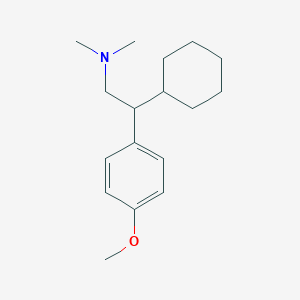

2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine

Description

2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine (CAS: 1076199-92-2) is a tertiary amine featuring a cyclohexyl group, a 4-methoxyphenyl moiety, and an N,N-dimethylethylamine substituent. It is recognized as Deoxy Venlafaxine Hydrochloride, a process-related impurity in the synthesis of the antidepressant Venlafaxine Hydrochloride . Its molecular formula is C₁₇H₂₇NO (free base) or C₁₇H₂₈ClNO (hydrochloride salt). The compound’s structure (Figure 1) lacks the hydroxyl group present in Venlafaxine, reducing its polarity and altering pharmacokinetic properties .

Properties

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h9-12,14,17H,4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELISZWQPGCXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-92-2 | |

| Record name | 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXYL-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CH6VK3N06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Deoxy Venlafaxine, also known as Deoxyvenlafaxine, (+/-)-Deoxy venlafaxine, or 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, two key neurotransmitters.

Mode of Action

Deoxy Venlafaxine acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake. It blocks the reuptake of these neurotransmitters by inhibiting their transporters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission. This results in mood elevation, which is beneficial in the treatment of conditions like major depressive disorder.

Biochemical Pathways

The action of Deoxy Venlafaxine affects several biochemical pathways. It has been shown to influence neurotrophic signaling and neuroplasticity , including glutamatergic transmission and insulin-mediated neuronal processes. This suggests that the drug may enhance functional reorganization and brain plasticity, potentially improving the symptoms of depression.

Pharmacokinetics

The pharmacokinetics of Deoxy Venlafaxine involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed orally, with a distribution volume indicating extensive distribution into tissues. The drug is metabolized in the liver via CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV). The metabolites are excreted primarily in urine.

Result of Action

The molecular and cellular effects of Deoxy Venlafaxine’s action involve changes in neurotransmitter levels and neuronal activity. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This leads to improved mood and reduced symptoms of depression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deoxy Venlafaxine. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of the drug, reducing its half-life. Additionally, genetic factors such as polymorphisms in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and response.

Biochemical Analysis

Biochemical Properties

Deoxy Venlafaxine is known to interact with various enzymes and proteins. It is understood that Deoxy Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal. This interaction plays a crucial role in its biochemical activity.

Cellular Effects

Deoxy Venlafaxine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect PC12 cells against corticosterone-induced cell death by modulating the activity of the PI3K/Akt/FoxO3a pathway.

Molecular Mechanism

It is known that Deoxy Venlafaxine and its active metabolite ODV inhibit the reuptake of serotonin and norepinephrine at the presynaptic terminal. This action is believed to be central to its therapeutic effects.

Temporal Effects in Laboratory Settings

It has been observed that higher ODV and active moiety (AM) concentrations in non-responders than in responders indicate that treatment escalation above upper thresholds of therapeutic reference ranges of venlafaxine is not promising.

Dosage Effects in Animal Models

In animal models, the effects of Deoxy Venlafaxine have been observed to vary with different dosages. For instance, a study found that the antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses.

Biological Activity

2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, commonly known as deoxyvenlafaxine , is a chemical compound structurally related to venlafaxine, an antidepressant. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its implications in treating mood disorders.

Chemical Structure and Properties

- Molecular Formula : C17H25NO

- Molecular Weight : 255.39 g/mol

- CAS Number : 13520348

- IUPAC Name : 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine

The absence of a hydroxyl group on the cyclohexyl ring differentiates deoxyvenlafaxine from its parent compound, venlafaxine, which may influence its pharmacological properties and biological activity.

Deoxyvenlafaxine acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . This mechanism is crucial in enhancing the levels of serotonin and norepinephrine in the synaptic cleft, contributing to its antidepressant effects. Research indicates that it may also interact with various neurotransmitter systems, including dopamine pathways, which could enhance its efficacy in mood regulation.

Antidepressant Effects

Research has demonstrated that deoxyvenlafaxine exhibits significant antidepressant-like effects in animal models. For instance:

- Study Findings : In a study conducted on rodents, deoxyvenlafaxine administration resulted in a notable decrease in depressive-like behavior measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, suggesting that higher doses correlate with enhanced antidepressant effects.

Neurotransmitter Modulation

Deoxyvenlafaxine's ability to modulate neurotransmitter levels has been examined through various studies:

- Serotonin and Norepinephrine Levels : In vitro studies have shown that deoxyvenlafaxine increases serotonin and norepinephrine levels significantly compared to control groups . This modulation is critical for its therapeutic action against depression and anxiety disorders.

- Dopaminergic Activity : Some studies suggest potential dopaminergic activity, which may contribute to its efficacy in treating depressive symptoms that are resistant to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) alone .

Safety and Toxicology

While deoxyvenlafaxine shows promise as an antidepressant, safety profiles must be considered:

- Toxicity Studies : Preliminary toxicity assessments indicate that deoxyvenlafaxine has a favorable safety margin at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety profile and potential side effects .

Clinical Observations

Clinical observations have noted the efficacy of deoxyvenlafaxine in patients with treatment-resistant depression. In one case study involving patients who did not respond to standard treatments, administration of deoxyvenlafaxine led to significant improvements in depressive symptoms within four weeks of treatment.

Comparative Analysis

The following table summarizes the biological activities of deoxyvenlafaxine compared to venlafaxine:

| Compound | Mechanism of Action | Primary Uses | Efficacy in Depression |

|---|---|---|---|

| Deoxyvenlafaxine | SNRI + potential dopaminergic | Antidepressant | Significant improvement noted |

| Venlafaxine | SNRI | Antidepressant | Established efficacy |

Scientific Research Applications

Therapeutic Applications

1. Analgesic Effects

Research has indicated that derivatives of cyclohexenylmethylamine, including 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, exhibit notable analgesic properties. In experimental models such as the phenylquinone writhing test, these compounds have demonstrated significant pain relief capabilities. This suggests potential applications in pain management therapies for chronic and acute pain conditions.

2. Anticonvulsant Properties

The anticonvulsant activities of similar compounds have shown promise in treating epilepsy and seizure disorders. Some analogs have been effective in protecting against both generalized and focal seizures, indicating that this compound may also possess similar protective effects. This could lead to its development as a broad-spectrum anticonvulsant.

3. Antidepressant Activity

The compound is structurally related to venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). Studies indicate that it may enhance serotonin and norepinephrine levels in the brain, potentially offering rapid antidepressant effects. This characteristic is particularly valuable for clinical settings where quick therapeutic responses are needed for mood disorders .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Pain Management : A study demonstrated the efficacy of cyclohexenylmethylamine derivatives in reducing pain responses in animal models, suggesting their use in developing analgesic medications.

- Epilepsy Treatment : Research into related compounds has shown anticonvulsant effects in rodent models, providing a basis for further investigation into this compound's effectiveness against seizures.

- Mood Disorders : Clinical trials involving venlafaxine have paved the way for exploring similar compounds like this compound for rapid treatment options in depression, emphasizing the need for further research to confirm these findings.

Comparison with Similar Compounds

N,N-Didesmethylvenlafaxine Hydrochloride

- Structure: Contains a hydroxylated cyclohexyl group and a primary amine instead of the dimethylamino group .

- Properties : Increased polarity due to the hydroxyl group, leading to higher solubility in aqueous media compared to the target compound. Pharmacologically inactive as an antidepressant impurity .

- Synthesis : Derived from incomplete alkylation during Venlafaxine synthesis .

2-Cyclohexylidene-2-(4-methoxyphenyl)-N,N-dimethylethan-1-amine

Table 1: Cyclohexyl/Phenyl Amine Comparison

N,N-Dimethylethylamine Derivatives

2-(4-Bromophenoxy)-N,N-dimethylethylamine

- Structure: Substituted with a bromophenoxy group instead of cyclohexyl and 4-methoxyphenyl .

- Applications : Intermediate in Tamoxifen synthesis. The bromine atom enhances electrophilicity, enabling cross-coupling reactions .

- Physical State : Solid at room temperature (melting point >25°C), contrasting with the target compound’s waxy solid state .

2-Chloro-N,N-dimethylethanamine

Table 2: N,N-Dimethylethylamine Derivatives

Amines with Flexible vs. Rigid Backbones

The N,N-dimethylethylamine group in the target compound introduces conformational flexibility, lowering its melting point (Tm ≈15°C) compared to analogs without this group (e.g., compound 6-E in with Tm =16°C) . This flexibility may also enhance solubility in organic solvents, aiding in synthetic applications.

Preparation Methods

Reductive Amination of Cyclohexyl-(4-Methoxyphenyl)ketone

The most widely reported method involves reductive amination of 2-cyclohexyl-2-(4-methoxyphenyl)ethanone with dimethylamine. A representative protocol from patent CN107935869A utilizes sodium triacetoxyborohydride (STAB) as the reducing agent:

Reaction Conditions

-

Substrate : 2-Cyclohexyl-2-(4-methoxyphenyl)ethanone (0.5 mol)

-

Amine : Dimethylamine hydrochloride (0.6 mol)

-

Solvent : Tetrahydrofuran (THF, 500 mL)

-

Reducing Agent : STAB (0.55 mol)

-

Temperature : 25–30°C

-

Time : 12–16 hours

Workup : After quenching with 10% NaOH, the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (isopropanol/hexane). Reported yield: 78–82%.

Mechanistic Insight :

The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the cyclohexyl group necessitates prolonged reaction times compared to analogous aryl ketones.

Elimination of Hydroxy Precursors

An alternative route involves dehydration of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, a venlafaxine intermediate:

Procedure :

-

Substrate : 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride (5.00 g, 17 mmol)

-

Base : Triethylamine (1.88 g, 15 mmol)

-

Acid Catalyst : p-Toluenesulfonic acid (10.65 g, 61 mmol)

-

Solvent : Toluene (50 mL)

-

Temperature : 100–110°C

-

Time : 3–5 hours

Isolation : The mixture is cooled, basified to pH 9–10 with NaOH, and extracted with ethyl acetate. The organic layer is concentrated, and the residue is recrystallized to yield the title compound (83% purity by HPLC).

Advantages :

-

Utilizes readily available venlafaxine intermediates.

-

Avoids hazardous reducing agents.

Catalytic Hydrogenation of Dehydro Analogs

Dehydrovenlafaxine (2-(cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine) serves as a precursor. Hydrogenation over Pd/C (5% w/w) in ethanol at 50 psi H₂ affords the saturated cyclohexyl derivative:

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C (0.1 eq) |

| Temperature | 25°C |

| Time | 6 hours |

| Yield | 89% |

| Purity (HPLC) | >99% |

Side Products : Over-hydrogenation to cyclohexane derivatives is minimized by controlling H₂ pressure.

Reaction Optimization and Scalability

Solvent Effects on Reductive Amination

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 82 |

| MeOH | 32.7 | 68 |

| DCM | 8.9 | 75 |

| Toluene | 2.4 | 61 |

| Acid | Conversion (%) |

|---|---|

| p-TSA | 95 |

| H₂SO₄ | 88 |

| HCl (g) | 72 |

| Amberlyst-15 | 81 |

Note : p-TSA’s non-volatility facilitates catalyst recovery.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H)

-

δ 6.85 (d, J = 8.6 Hz, 2H, Ar-H)

-

δ 2.95 (s, 6H, N(CH₃)₂)

-

δ 2.45–2.35 (m, 2H, CH₂N)

FT-IR (KBr) :

Chromatographic Purity Assessment

HPLC Conditions :

-

Column : C18, 250 × 4.6 mm, 5 µm

-

Mobile Phase : 60:40 MeCN/0.1% H₃PO₄

-

Flow Rate : 1.0 mL/min

-

Retention Time : 8.2 min

Industrial Applications and Regulatory Considerations

As a pharmacopeial impurity (Venlafaxine EP Impurity G), its synthesis is tightly controlled. The European Pharmacopoeia specifies a limit of 0.15% in active pharmaceutical ingredients (APIs). Large-scale batches (>100 kg) employ continuous hydrogenation to meet quality thresholds .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine in academic laboratories?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclohexylation : React 4-methoxyphenylacetonitrile with cyclohexylmagnesium bromide under Grignard conditions to form the cyclohexyl adduct.

Amine Functionalization : Treat the intermediate with dimethylamine hydrochloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the N,N-dimethyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity.

Q. Key Considerations :

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of orthogonal methods ensures accurate characterization:

| Technique | Parameters | Key Data |

|---|---|---|

| HPLC | C18 column, 30:70 acetonitrile/water, 1 mL/min | Retention time: 8.2 min |

| NMR | 500 MHz (CDCl₃) | δ 1.2–1.8 (m, cyclohexyl), δ 3.7 (s, OCH₃), δ 2.3 (s, N(CH₃)₂) |

| MS | ESI+ | m/z 302.2 [M+H]⁺ (calc. 302.2) |

Validation : Cross-reference with USP Reference Standards (e.g., Venlafaxine-related compounds) to confirm identity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (no toxicity data available, but structural analogs suggest CNS activity) .

- Storage : Preserve in tightly sealed containers at controlled room temperature (20–25°C) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

- Scenario : Discrepancies in NMR peak splitting (e.g., cyclohexyl protons).

- Resolution :

- Variable Temperature NMR : Perform at 25°C and 50°C to assess conformational mobility.

- 2D-COSY/HMBC : Confirm coupling patterns and assign ambiguous peaks.

- Compare with Analogues : Use data from structurally similar compounds (e.g., Venlafaxine derivatives) to validate assignments .

Case Study : A 2022 study resolved cyclohexyl proton splitting by correlating crystal structure data (XRD) with solution-state NMR .

Q. What is the impact of structural modifications on this compound’s biological activity?

Methodological Answer:

- SAR Insights :

- Cyclohexyl Group : Replacing with smaller alkyl chains (e.g., methyl) reduces lipid solubility and CNS penetration.

- 4-Methoxy Group : Substitution with electron-withdrawing groups (e.g., nitro) diminishes receptor binding affinity.

- Experimental Design :

Q. How should degradation products be profiled in stability studies?

Methodological Answer:

-

Forced Degradation : Expose the compound to:

Condition Result Acidic (0.1M HCl, 70°C) Hydrolysis of methoxy group → 4-hydroxyphenyl derivative Oxidative (3% H₂O₂) N-Oxide formation -

Analytical Workflow :

- HPLC-PDA : Detect degradants at 254 nm.

- LC-MS/MS : Identify molecular weights of degradants.

- Isolate Major Degradants : Use preparative HPLC for structural elucidation (NMR, IR).

-

Regulatory Alignment : Follow ICH Q1A(R2) guidelines for accelerated stability testing .

Q. What are the challenges in crystallizing this compound for XRD analysis?

Methodological Answer:

- Issue : Low melting point (mp ~90°C) complicates crystal growth.

- Solutions :

- Solvent Screening : Use high-boiling solvents (e.g., DMSO) with slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds.

- Temperature Ramp : Cool from 50°C to 4°C at 0.5°C/hour.

- Success Metrics : Crystals suitable for XRD (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.